![molecular formula C8H12N2O2 B14268501 4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one CAS No. 153112-30-2](/img/structure/B14268501.png)
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one is a chemical compound with a unique structure that includes a dimethylamino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one typically involves the reaction of pyridine derivatives with dimethylamine. One common method includes the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and acylations.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar catalytic properties.
N,N-Dimethylpyridin-4-amine: Another pyridine derivative with comparable chemical reactivity.
Uniqueness
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one is unique due to its hydroxyl group, which provides additional sites for chemical modification and enhances its solubility in aqueous solutions. This makes it more versatile in various applications compared to its analogs .
Properties
CAS No. |
153112-30-2 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-10(2)5-6-3-4-9-8(12)7(6)11/h3-4,11H,5H2,1-2H3,(H,9,12) |
InChI Key |
OMNYDDHGZMNUES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=O)NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


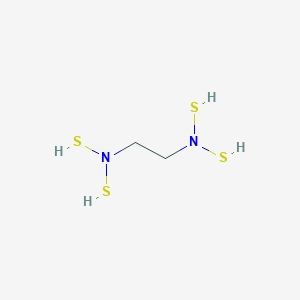
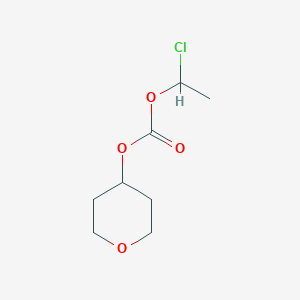
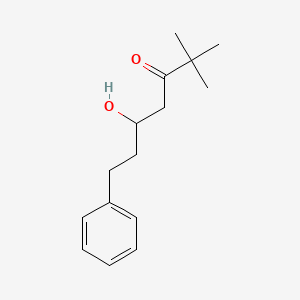
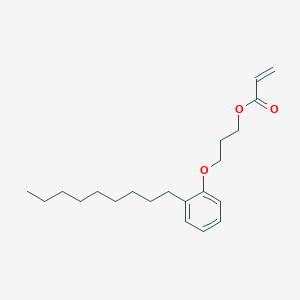
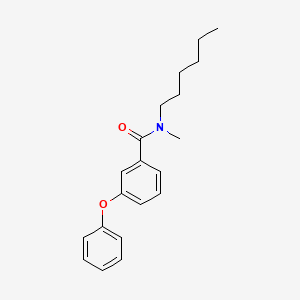
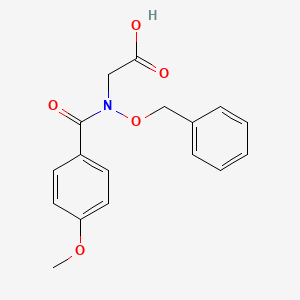





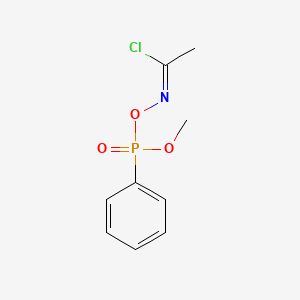
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)

